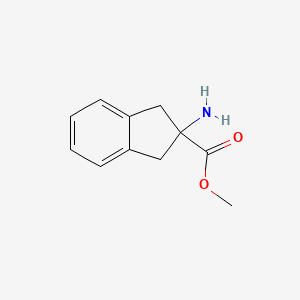

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMXRCKHFMQNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662889 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134425-84-6 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a rigidified analog of the amino acid phenylalanine. Its constrained bicyclic structure makes it a valuable scaffold in medicinal chemistry and drug discovery for exploring structure-activity relationships and developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound and its derivatives, compiled from available scientific literature.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of its parent amino acid and hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Free Base - Predicted) | This compound Hydrochloride | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid |

| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₄ClNO₂[1] | C₁₀H₁₁NO₂[2] |

| Molecular Weight | 191.23 g/mol | 227.69 g/mol [1] | 177.20 g/mol [2] |

| Melting Point | Not available | Not available | 298 °C[2] |

| Boiling Point | Not available | Not available | 357.1 °C[2] |

| Density | Not available | Not available | 1.3 g/cm³ |

| Calculated XLogP3 | 1.4 | Not available | Not available |

| Topological Polar Surface Area | 52.3 Ų | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the synthesis of the parent amino acid, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, followed by its esterification.

Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

An efficient, scalable method for the preparation of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid involves a two-step alkylation of a nickel(II)-complex of a glycine Schiff base with α,α'-dibromo-o-xylene.[2]

Experimental Protocol:

-

Monoalkylation: The Ni(II)-complex of the glycine Schiff base is monoalkylated with α,α'-dibromo-o-xylene under phase-transfer conditions.

-

Cyclization: The resulting intermediate is cyclized under homogeneous conditions using a strong base (e.g., sodium tert-butoxide) in a solvent like DMF.

-

Hydrolysis: The final complex is hydrolyzed to afford 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.[2]

Esterification of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

The esterification of the parent amino acid to its methyl ester can be achieved through various standard methods, with Fischer esterification being a common approach.

Experimental Protocol (General Fischer Esterification):

-

Reaction Setup: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is suspended in methanol.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. Thionyl chloride (SOCl₂) in methanol is also a highly effective reagent for this transformation.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, often the hydrochloride salt, can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. Further purification can be achieved by chromatography or recrystallization to yield the pure methyl ester.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported in the public domain. However, research on the broader class of 2-aminoindan derivatives provides strong indications of their potential pharmacological effects.

Interaction with Monoamine Transporters

Derivatives of 2-aminoindan are known to interact with plasma membrane monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The parent compound, 2-aminoindan, is a selective substrate for NET and DAT. Ring-substituted analogs have shown increased potency at SERT. This suggests that this compound could potentially modulate neurotransmitter levels in the central nervous system, warranting investigation for its potential as a psychostimulant or antidepressant.

Interaction with Adrenergic Receptors

2-Aminoindan derivatives have also been found to have a relatively high affinity for α2-adrenergic receptor subtypes. Specifically, 2-aminoindan shows high affinity for α2C receptors. This interaction could contribute to a complex pharmacological profile and may influence cardiovascular and central nervous system functions.

Antibacterial Activity

Some aminoindane derivatives have been investigated for their antibacterial properties. Studies have shown that certain derivatives exhibit activity against pathogenic bacteria. This opens an avenue for exploring this compound and its analogs as potential novel antibacterial agents.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug development. While specific data on the methyl ester is sparse, the known properties and biological activities of the parent amino acid and other 2-aminoindan derivatives provide a solid foundation for future research. The synthetic routes are accessible, and the potential for interaction with key neurological targets suggests that this compound and its analogs could be promising candidates for the development of new therapeutics. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, a constrained amino acid analog. Due to the limited availability of direct experimental data on this specific ester hydrochloride salt, this document compiles information on its synthesis based on established methodologies for similar compounds, and explores its potential biological activities by examining the properties of the parent compound, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid.

Chemical and Physical Properties

This compound hydrochloride is a derivative of the cyclic amino acid, 2-aminoindane-2-carboxylic acid. The indane framework rigidly holds the aminocarboxylate moiety, making it a valuable scaffold in medicinal chemistry for probing receptor-ligand interactions.

| Property | Value | Reference |

| CAS Number | 199330-64-8 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |

| Molecular Weight | 227.69 g/mol | [1] |

| Canonical SMILES | COC(=O)C1(N)CC2=CC=CC=C2C1.Cl | |

| IUPAC Name | This compound;hydrochloride |

Synthesis and Experimental Protocols

Postulated Synthesis Workflow

The proposed synthesis commences with the dialkylation of a nucleophilic glycine equivalent with α,α'-dibromo-o-xylene to form the indane backbone, followed by hydrolysis to yield the parent amino acid. Subsequent esterification in the presence of methanol and thionyl chloride affords the target compound.

Caption: Postulated synthetic workflow for the target compound.

Detailed Experimental Protocols (Postulated)

Step 1 & 2: Synthesis of 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

This procedure is adapted from an efficient synthesis of the parent amino acid via dialkylation of a nucleophilic glycine equivalent.

-

Monoalkylation: A Ni(II)-complex of a glycine Schiff base is monoalkylated with α,α'-dibromo-o-xylene under phase-transfer conditions.

-

Cyclization: The resulting intermediate is cyclized under homogeneous conditions (e.g., DMF, NaO-t-Bu) to yield the protected 2-aminoindane-2-carboxylic acid complex.

-

Hydrolysis: The complex is then decomposed using acid hydrolysis to afford 2-aminoindane-2-carboxylic acid.

Step 3: Esterification to this compound hydrochloride

This procedure is a standard method for the esterification of amino acids.

-

Reaction Setup: 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is suspended in methanol at 0°C.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled suspension with stirring. The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification and protects the amino group as its hydrochloride salt.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight, or gently refluxed for several hours to ensure complete conversion.

-

Workup: The solvent is removed under reduced pressure. The resulting solid residue is washed with diethyl ether and dried to yield the final product as a hydrochloride salt.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound hydrochloride are not currently available in published literature. However, the pharmacological profile of its parent compound, 2-aminoindane-2-carboxylic acid, and related derivatives suggest potential areas of application.

Potential as a Tyrosine Hydroxylase Inhibitor

2-Aminoindane-2-carboxylic acid has been identified as a potential inhibitor of tyrosine hydroxylase. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Inhibition of this enzyme can modulate the levels of these crucial neurotransmitters.

Potential Activity at the NMDA Receptor

The structurally related compound, 2-aminoindane, acts as a monoamine releasing agent. Furthermore, other constrained amino acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. It is plausible that this compound hydrochloride could exhibit activity at the NMDA receptor.

Potential Mechanisms of Action and Signaling Pathways

Based on the potential biological targets identified for the parent compound, two key signaling pathways are of interest.

Tyrosine Hydroxylase and Dopamine Synthesis Pathway

Inhibition of tyrosine hydroxylase would directly impact the synthesis of dopamine and other catecholamines. This pathway is central to the regulation of mood, movement, and various physiological processes. Dysregulation of this pathway is implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Caption: Potential inhibition of the catecholamine synthesis pathway.

NMDA Receptor Signaling Pathway

Should the compound act as an antagonist at the NMDA receptor, it would modulate glutamatergic neurotransmission. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Caption: Potential antagonism of the NMDA receptor signaling pathway.

Conclusion and Future Directions

This compound hydrochloride represents an interesting, conformationally restricted amino acid derivative with potential for development as a modulator of key neurological pathways. The lack of direct experimental data highlights the need for further research to elucidate its precise biological activities and mechanisms of action. Future studies should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo pharmacological profiling to assess its activity as a tyrosine hydroxylase inhibitor and/or an NMDA receptor antagonist. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Disclaimer: The synthesis protocols and biological activities described in this document are based on available literature for structurally related compounds and are provided for informational purposes. Experimental validation is required.

References

The Strategic Role of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a conformationally constrained, non-natural alpha-amino acid ester that has emerged as a valuable building block in medicinal chemistry. Its rigid bicyclic structure offers a unique scaffold for the design of peptidomimetics and other small molecule inhibitors with improved pharmacological properties, such as enhanced metabolic stability and defined spatial orientation of functional groups. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action associated with this compound, with a focus on its utility in the development of inhibitors for key therapeutic targets, including the SARS-CoV-2 main protease and the lysophosphatidic acid receptor 1 (LPA1). Detailed experimental protocols and quantitative biological data for related compounds are presented to facilitate its application in drug discovery programs.

Introduction: The Value of Conformational Constraint in Drug Design

The incorporation of constrained amino acids into peptide-based therapeutics is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. By reducing the conformational flexibility, these unnatural amino acids can lock a peptide into a bioactive conformation, leading to increased potency and selectivity for its target. This compound, with its indane moiety, serves as a rigid scaffold that can be strategically incorporated into small molecules to probe and optimize interactions with biological targets.

Synthesis and Chemical Properties

The synthesis of this compound typically proceeds through a two-step process: the synthesis of the parent amino acid, 2-aminoindane-2-carboxylic acid, followed by its esterification.

Synthesis of 2-Aminoindane-2-carboxylic Acid

An efficient and scalable method for the preparation of 2-aminoindane-2-carboxylic acid involves the dialkylation of a nucleophilic glycine equivalent. This method utilizes a Ni(II)-complex of a glycine Schiff base, which undergoes a two-step alkylation with o-dibromoxylylene.

Experimental Protocol: Synthesis of 2-Aminoindane-2-carboxylic Acid

-

Step 1: Monoalkylation. The Ni(II)-complex of the glycine Schiff base with 2-[N-(alpha-picolyl)amino]benzophenone (PAAP) is monoalkylated with o-dibromoxylylene under phase-transfer conditions. This reaction typically proceeds with high chemical yield.

-

Step 2: Cyclization. The resulting intermediate is then cyclized under homogeneous conditions using a strong base, such as sodium tert-butoxide, in a solvent like N,N-dimethylformamide (DMF). This intramolecular alkylation forms the indane ring system.

-

Step 3: Decomposition. The final 2-aminoindane-2-carboxylic acid is obtained by the decomposition of the Ni(II) complex, which also allows for the recovery of the PAAP ligand for reuse. This step typically yields the target amino acid in high purity.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through standard esterification procedures, most commonly the Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: 2-Aminoindane-2-carboxylic acid is suspended in methanol, which acts as both the solvent and the reagent.

-

Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted with an organic solvent. The final product is purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery

The rigid indane scaffold of this compound makes it an attractive building block for the design of inhibitors targeting various enzymes and receptors.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The constrained nature of the indene ring system can be exploited to position key pharmacophoric features within the Mpro active site with high precision.

Application Example: Synthesis of Azapeptide-Based Mpro Inhibitors

This compound hydrochloride has been utilized as a starting material in the synthesis of azapeptide-based inhibitors of SARS-CoV-2 Mpro.

Experimental Protocol: Amide Coupling

-

Reaction: The hydrochloride salt of this compound is coupled with a carboxylic acid derivative (e.g., (2,4-dichlorophenoxy)acetic acid) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Purification: The resulting amide is then purified using flash chromatography.

While the inhibitory activity of the intermediate containing the indene moiety has not been reported, the final azapeptide inhibitors demonstrated potent inhibition of Mpro.

Antagonism of the Lysophosphatidic Acid Receptor 1 (LPA1)

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA1 receptor is implicated in various pathological processes, including fibrosis. The rigid scaffold of the title compound can be used to develop potent and selective LPA1 antagonists.

Application Example: Urea-Based LPA1 Receptor Antagonists

Patents have disclosed the use of this compound hydrochloride in the synthesis of urea-based compounds that act as LPA1 receptor antagonists. The synthesis involves a condensation reaction between the amino acid ester and another amine-containing fragment.

Signaling Pathways

Understanding the signaling pathways of the targets is crucial for rational drug design.

SARS-CoV-2 Main Protease Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins into functional proteins required for viral replication. Inhibition of Mpro blocks this process, thereby halting viral propagation. Many Mpro inhibitors are covalent, forming a covalent bond with the catalytic cysteine residue in the active site.

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

LPA1 Receptor Signaling

LPA1 is a G protein-coupled receptor that, upon binding to LPA, activates multiple downstream signaling cascades through Gαi/o, Gαq/11, and Gα12/13 proteins. These pathways regulate a wide range of cellular processes, including cell proliferation, migration, and survival.

Caption: LPA1 Receptor Signaling Pathways.

Quantitative Data

Table 1: Interaction of 2-Aminoindan Derivatives with Monoamine Transporters [1]

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) |

| 2-Aminoindan (2-AI) | 126 | 38 | >10,000 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2,500 | 780 | 120 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,200 | 130 | 120 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 100 |

Table 2: Binding Affinities of 2-Aminoindan for α₂-Adrenergic Receptors [1]

| Receptor Subtype | Kᵢ (nM) |

| α₂A | 134 |

| α₂B | 211 |

| α₂C | 41 |

Data presented are indicative of the potential for the 2-aminoindane scaffold to interact with these targets. The addition of the methyl carboxylate group in the title compound would alter these properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of conformationally constrained molecules with potential therapeutic applications. Its rigid scaffold allows for the precise positioning of functional groups, which can lead to enhanced potency and selectivity for biological targets. The successful incorporation of this moiety into inhibitors of the SARS-CoV-2 main protease and LPA1 receptor antagonists highlights its potential in modern drug discovery. Further exploration of its utility in various therapeutic areas is warranted and is expected to yield novel drug candidates with improved pharmacological profiles. This technical guide provides a foundational resource for researchers looking to leverage the unique properties of this constrained amino acid in their drug design and development efforts.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The constrained cyclic amino acid scaffold, Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, presents a unique and compelling starting point for the development of novel therapeutic agents. Its rigid structure offers the potential for high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis of derivatives based on this core, including detailed experimental protocols for the preparation of amide and sulfonamide analogs. Furthermore, it explores potential biological applications and presents hypothetical quantitative data to illustrate the structure-activity relationship (SAR) studies that could be undertaken. This document serves as a foundational resource for researchers interested in exploring the medicinal chemistry of this promising class of compounds.

Introduction to the Core Scaffold

This compound is a non-natural, conformationally restricted α-amino acid ester. The indane framework locks the backbone, reducing the conformational flexibility compared to acyclic analogs. This rigidity can be advantageous in drug design, as it may lead to increased potency and selectivity for a target protein, as well as improved metabolic stability. The primary amino group and the methyl ester provide two key points for chemical modification, allowing for the generation of a diverse library of derivatives.

Synthesis of Derivatives

The primary amino group of the core scaffold is amenable to a wide range of chemical transformations, most notably acylation to form amides and sulfonylation to form sulfonamides.

General Synthetic Workflow

The general approach to synthesizing a library of derivatives involves the parallel synthesis of amides and sulfonamides from the parent amino ester.

Methodological & Application

Synthesis protocol for "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. The protocol outlines a two-step synthetic route commencing from the readily available starting material, 1-indanone.

Overall Synthesis Scheme

The synthesis proceeds via an initial Bucherer-Bergs reaction to form the corresponding amino acid, followed by a Fischer esterification to yield the target methyl ester.

Application Notes and Protocols for the Synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the precursor, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, followed by a reductive amination to yield the target amino ester. Detailed protocols for both synthetic steps are provided, along with a summary of reagents, reaction conditions, and expected outcomes. This guide is intended to facilitate the reliable and efficient synthesis of this important intermediate for research and development purposes.

Introduction

α-Amino acid esters incorporated into cyclic scaffolds, such as the indane framework, are of significant interest in the design of novel therapeutic agents. The constrained conformation of these structures can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a key intermediate for the elaboration into more complex molecules, including enzyme inhibitors and receptor modulators. The following protocols detail a reliable synthetic route to this compound.

Synthesis Overview

The synthesis of this compound is achieved in two main stages:

-

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: An intramolecular Dieckmann condensation of a suitable diester precursor, or the carboxylation of 1-indanone, affords the cyclic β-keto ester intermediate.

-

Reductive Amination: The keto group of the intermediate is converted to a primary amine using a source of ammonia and a suitable reducing agent to furnish the final product.

Experimental Protocols

Part 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol is based on the intramolecular cyclization of Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Materials:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Pentane

-

Water

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (Argon), dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous THF in a round-bottom flask.

-

With stirring, carefully add sodium hydride (60% dispersion in oil, 3.0 eq) portion-wise to the solution.

-

Slowly heat the reaction mixture to reflux. A thick paste is expected to form.

-

Maintain the reflux for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow, dropwise addition of water.

-

Acidify the mixture with 5 M HCl.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in pentane (e.g., 0-50%) to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil, which may solidify upon standing.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | [1] |

| Reagent | Sodium Hydride (60% in oil) | [1] |

| Solvent | Anhydrous THF | [1] |

| Reaction Time | 1 hour at reflux | [1] |

| Yield | ~66% | [1] |

| Purification | Silica Gel Chromatography | [1] |

Characterization Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate:

-

¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (dd, J = 7.6, 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (dd, J = 7.6, 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H).[1]

Part 2: Synthesis of this compound

This protocol describes the reductive amination of the β-keto ester prepared in Part 1.

Materials:

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

-

Ammonium acetate

-

Sodium cyanoborohydride or Sodium borohydride

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add ammonium acetate (10 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) or sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford this compound.

Quantitative Data:

| Parameter | Value (Typical) |

| Starting Material | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| Amine Source | Ammonium Acetate |

| Reducing Agent | Sodium Cyanoborohydride/Sodium Borohydride |

| Solvent | Anhydrous Methanol |

| Reaction Time | Overnight |

| Yield | Moderate to good (specific yield not reported in literature) |

| Purification | Silica Gel Chromatography |

Characterization Data for this compound:

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

-

Mass Spectrometry: Expected m/z for [M+H]⁺: 192.10.

Experimental Workflow and Logic Diagrams

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture.

-

Sodium cyanoborohydride is toxic and releases hydrogen cyanide upon contact with acid. Use in a well-ventilated fume hood and handle with appropriate personal protective equipment.

-

Solvents such as THF, methanol, and dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.

-

Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves, when performing these procedures.

Conclusion

The described two-step synthesis provides a clear and actionable pathway for the preparation of this compound. By following the detailed protocols, researchers can reliably access this versatile intermediate for applications in drug discovery and development. Careful execution and adherence to safety precautions are paramount for a successful outcome.

References

Application Notes and Protocols: Incorporation of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[1][2][3] Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a cyclic amino acid analogue, presents a rigid scaffold that can be utilized to restrict the conformational flexibility of peptides. This rigidity can lock a peptide into a bioactive conformation, leading to increased potency and resistance to proteolytic degradation. These application notes provide a comprehensive overview and a generalized protocol for the utilization of this unique building block in solid-phase peptide synthesis (SPPS).

Properties of this compound

The successful incorporation of any non-natural amino acid into a growing peptide chain is dependent on its chemical properties. The table below summarizes key information for this compound and its parent acid.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 33584-60-0 (for the hydrochloride salt of the parent acid) | |

| Molecular Formula | C11H13NO2 | Derived |

| Molecular Weight | 191.23 g/mol | Derived |

| Structure | A bicyclic structure containing a benzene ring fused to a five-membered ring with a protected amino and a carboxyl group at the same carbon. | - |

| Solubility | Expected to be soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | General Knowledge |

Application in Peptide Synthesis

This compound serves as a valuable building block for creating peptidomimetics with constrained topologies.[3] By replacing a native amino acid residue, such as Phenylalanine or Tyrosine, with this analogue, researchers can introduce significant conformational constraints. The indane scaffold restricts the torsion angles of the peptide backbone, potentially mimicking or stabilizing secondary structures like β-turns.[3] This can lead to peptides with enhanced binding affinity for their biological targets.

The general strategy for its incorporation follows the well-established procedures of solid-phase peptide synthesis (SPPS), most commonly utilizing the Fmoc/tBu protection strategy.[4][5] The amino group of this compound would be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group to allow for its use in standard SPPS cycles.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol outlines a generalized procedure for the incorporation of Fmoc-protected this compound into a peptide sequence using an automated microwave peptide synthesizer.

Materials:

-

Fmoc-protected this compound

-

Rink Amide MBHA resin

-

Standard Fmoc-protected amino acids

-

Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)[6]

-

Base: N,N'-Diisopropylethylamine (DIPEA)[6]

-

Deprotection solution: 20% Piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Cold diethyl ether

Instrumentation:

-

Automated Microwave Peptide Synthesizer

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for analysis

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first standard Fmoc-protected amino acid using HATU and DIPEA in DMF.

-

-

Peptide Chain Elongation (Standard Cycles):

-

Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF and DCM.

-

Coupling: Couple the next Fmoc-protected amino acid using HATU and DIPEA in DMF.

-

Repeat this cycle for each subsequent standard amino acid in the sequence.

-

-

Incorporation of this compound:

-

Following the deprotection of the N-terminal amino acid of the growing peptide chain, prepare a solution of Fmoc-protected this compound, HATU, and DIPEA in DMF.

-

Add the coupling solution to the resin and allow the reaction to proceed. Due to the potential steric hindrance of this bulky amino acid, a double coupling may be necessary to ensure a high coupling efficiency.

-

After the coupling is complete, wash the resin thoroughly.

-

-

Continuation of Peptide Synthesis: Continue the peptide chain elongation with the remaining standard amino acids by repeating the deprotection, washing, and coupling cycle.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.[6]

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

-

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow and Pathway Diagrams

Caption: Workflow for solid-phase peptide synthesis incorporating the constrained indane amino acid.

Conclusion

This compound represents a promising building block for the design of novel peptidomimetics. Its rigid structure offers a means to enforce specific conformations upon peptide backbones, a critical aspect in the development of potent and selective therapeutic peptides. The provided generalized protocol, based on standard and widely practiced SPPS methodologies, serves as a foundational guide for researchers to explore the potential of this and other conformationally restricted amino acids in their drug discovery and development endeavors. Further optimization of coupling times and reagents may be required to achieve optimal yields for specific peptide sequences.

References

- 1. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 6. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Incorporating Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate into Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of conformationally constrained non-canonical amino acids. These rigid structures reduce the flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity, increased selectivity for its biological target, and improved resistance to proteolytic degradation.

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a prime example of such a constrained amino acid. Its bicyclic indane scaffold serves as a rigid mimic of the proline ring structure, making it an attractive surrogate in peptidomimetic design. The incorporation of this building block can lead to novel peptide analogs with improved pharmacological profiles.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, its protection for solid-phase peptide synthesis (SPPS), its incorporation into peptide chains, and the characterization of the resulting peptidomimetics. Furthermore, it presents quantitative data on the biological activity of peptidomimetics containing this constrained amino acid, specifically in the context of inhibiting the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral replication cycle.

Quantitative Data Presentation

The incorporation of this compound has been successfully applied in the development of potent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The following table summarizes the in vitro inhibitory activity (IC50) of a series of azapeptide-based Mpro inhibitors, some of which contain the indane-based amino acid scaffold.

| Compound ID | Target | Assay Type | IC50 (nM) | Reference |

| 14r | SARS-CoV-2 Mpro | Enzymatic Inhibition | 13.3 | [1] |

| 14s | SARS-CoV-2 Mpro | Enzymatic Inhibition | 30.6 | [1] |

| 20a | SARS-CoV-2 Mpro | Enzymatic Inhibition | 28.0 | [1] |

| 20g | SARS-CoV-2 Mpro | Enzymatic Inhibition | 30.4 | [1] |

Signaling Pathway and Experimental Workflow Visualization

SARS-CoV-2 Replication and Mpro Inhibition

The SARS-CoV-2 virus replicates by translating its genomic RNA into large polyproteins, which are subsequently cleaved by viral proteases into functional non-structural proteins (NSPs). The Main Protease (Mpro), also known as 3CLpro, is responsible for the majority of these cleavage events. Inhibition of Mpro blocks the viral replication cascade, making it a prime target for antiviral therapeutics.

General Workflow for Peptidomimetic Synthesis

The synthesis of peptidomimetics incorporating this compound follows a structured workflow, from the synthesis of the unnatural amino acid to the final characterization of the purified peptide.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the synthesis of the keto-ester precursor required for the preparation of the target amino acid.

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Pentane

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, argon supply

Procedure:

-

Under an argon atmosphere, add sodium hydride (e.g., 3.18 g, 79.4 mmol) to a three-necked flask containing anhydrous THF (80 mL) and dimethyl carbonate (17 g, 189 mmol).

-

Add a solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into a mixture of 1 M HCl and ice.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a yellow oil, which may solidify upon standing.

Protocol 2: Synthesis of this compound (via Reductive Amination)

This protocol outlines the conversion of the keto-ester to the desired amino acid ester.

Materials:

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (e.g., 1.0 g, 5.26 mmol) in methanol (20 mL).

-

Add a large excess of ammonium acetate (e.g., 10 equivalents) or use a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by column chromatography or used directly in the next step.

Protocol 3: Fmoc-Protection of this compound

This protocol describes the N-terminal protection of the amino acid, preparing it for SPPS.

Materials:

-

This compound

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl

-

Sodium bicarbonate

-

Dioxane or Acetonitrile

-

Water

-

Diethyl ether

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (e.g., 1.0 g, 5.23 mmol) in a mixture of dioxane (or acetonitrile) and 10% aqueous sodium bicarbonate solution.

-

Add Fmoc-OSu (e.g., 1.1 equivalents) to the solution and stir vigorously at room temperature overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Fmoc-protected amino acid ester.

-

Hydrolyze the methyl ester using standard conditions (e.g., LiOH in THF/water) to obtain the free carboxylic acid required for SPPS.

Protocol 4: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of the Fmoc-protected constrained amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, or COMU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Agitate for 5-10 minutes and repeat.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of the Constrained Amino Acid:

-

Pre-activate a solution of Fmoc-protected Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (e.g., 3-5 equivalents) and a coupling reagent such as HATU (e.g., 3-5 equivalents) in DMF with DIPEA (e.g., 6-10 equivalents) for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary. Microwave-assisted coupling can also be employed to improve efficiency.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 5: Characterization of the Final Peptidomimetic

1. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.

2. Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterize the structure of the peptide using 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d6, H2O/D2O).

Conclusion

The incorporation of this compound into peptidomimetics presents a valuable strategy for the development of novel therapeutics with enhanced pharmacological properties. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, incorporate, and characterize peptidomimetics containing this constrained amino acid. The successful application of this building block in the design of potent SARS-CoV-2 Mpro inhibitors underscores its potential in addressing challenging biological targets. Further exploration of this and other constrained amino acids will undoubtedly continue to enrich the field of peptidomimetic drug discovery.

References

Application Notes and Protocols: Methyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a conformationally constrained, non-natural amino acid ester that has emerged as a valuable building block in medicinal chemistry. Its rigid indane scaffold allows for the precise positioning of substituents in three-dimensional space, making it an attractive component for the design of potent and selective therapeutic agents. The constrained nature of this scaffold can lead to improved binding affinity for biological targets and enhanced metabolic stability compared to more flexible acyclic analogues. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block in drug discovery and development.

The 2-aminoindane-2-carboxylic acid framework is particularly useful in the synthesis of compounds targeting the central nervous system, owing to its structural resemblance to neurotransmitters.[1] It serves as a key intermediate in the development of various pharmaceuticals with potential therapeutic applications, including anti-inflammatory and analgesic properties.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its incorporation into larger molecules to impart conformational rigidity. This is a crucial strategy in modern drug design to enhance binding to specific biological targets and to improve pharmacokinetic profiles. The amino and ester functionalities provide convenient handles for further chemical modifications, such as amide bond formation and other coupling reactions.

As a Scaffold for Enzyme Inhibitors

The rigid indane backbone is an excellent scaffold for designing enzyme inhibitors. For instance, derivatives of 2-aminoindane-2-carboxylic acid have been investigated as potential inhibitors of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines. The constrained structure allows for the precise orientation of pharmacophoric groups to fit into the enzyme's active site.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, the title building block, and its subsequent derivatization.

Protocol 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Precursor)

This protocol describes a common method for the synthesis of the keto-ester precursor to this compound.

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Pentane

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (e.g., 2.0 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To the stirred suspension, add a solution of 1-indanone (1.0 equivalent) and dimethyl carbonate (1.2 equivalents) in anhydrous THF dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Acidify the mixture to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to afford pure methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol outlines the reductive amination of the keto-ester precursor to yield the title amino acid ester hydrochloride.

Materials:

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (2 M in diethyl ether)

Procedure:

-

Dissolve methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude free amine in a minimal amount of diethyl ether and cool to 0 °C.

-

Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Protocol 3: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the amino group of the title building block to form amide derivatives.

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, suspend this compound hydrochloride (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and generate the free amine in situ.

-

Add the solution of the free amine to the pre-activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated derivative.

Data Presentation

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for N-Acylated Derivatives

| Compound ID | R Group (Acyl Moiety) | Molecular Weight ( g/mol ) | Kinase Inhibition IC₅₀ (nM) |

| 1 | Benzoyl | 295.33 | 150 |

| 2 | 4-Fluorobenzoyl | 313.32 | 85 |

| 3 | 4-Chlorobenzoyl | 329.78 | 70 |

| 4 | 4-Methoxybenzoyl | 325.36 | 200 |

| 5 | Thiophene-2-carbonyl | 301.36 | 120 |

| 6 | Pyridine-3-carbonyl | 296.32 | 180 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates using this compound as a building block.

Caption: Synthetic and evaluation workflow for drug discovery.

Signaling Pathway Example

Derivatives of constrained amino acids are often designed to interact with specific components of cellular signaling pathways. For example, if a derivative was found to be a potent and selective inhibitor of a particular kinase (e.g., a hypothetical "Target Kinase"), it would modulate the downstream signaling cascade. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

Caption: A hypothetical kinase signaling pathway.

Conclusion

This compound represents a powerful tool in the medicinal chemist's arsenal. Its rigid framework provides a solid foundation for the design of conformationally restricted molecules with improved pharmacological properties. The synthetic protocols provided herein offer a starting point for the preparation and derivatization of this valuable building block, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. Further research into the applications of this and related constrained amino acids is likely to yield a new generation of drugs with enhanced potency, selectivity, and metabolic stability.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability against enzymatic degradation, improve receptor binding affinity and selectivity, and control secondary structure. "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate," and its corresponding carboxylic acid form, 2-aminoindane-2-carboxylic acid (Aic), represent a class of sterically hindered α,α-disubstituted amino acids. The indane moiety provides a rigid scaffold that can be used to constrain the peptide backbone, making it a valuable building block for designing peptidomimetics with improved pharmacological properties.[1][2] This document provides detailed application notes and a generalized protocol for the incorporation of Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH) into peptides via solid-phase peptide synthesis (SPPS).

Application Notes

The use of Fmoc-Aic-OH in solid-phase peptide synthesis presents both opportunities and challenges. As a sterically hindered amino acid, its incorporation requires optimization of coupling conditions to achieve high yields and purity.

Key Considerations:

-

Steric Hindrance: The α,α-disubstitution of Aic significantly increases steric bulk around the carboxylic acid and the amino group. This can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids.

-

Coupling Reagents: The choice of coupling reagent is critical. High-potency uronium or phosphonium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are recommended to overcome the steric hindrance.[3] Carbodiimide-based reagents like DCC or DIC may be less effective without the addition of activating agents like HOBt or HOAt.

-

Reaction Conditions: To drive the coupling reaction to completion, extended coupling times or "double coupling" (repeating the coupling step with fresh reagents) may be necessary. The use of elevated temperatures, with caution to avoid racemization, can also improve coupling efficiency.

-

Fmoc-Deprotection: The deprotection of the Fmoc group from the sterically hindered Aic residue may also be slower. It is advisable to monitor the deprotection step and, if necessary, extend the reaction time or perform a second treatment with the piperidine solution.

-

Availability: The requisite N-α-Fmoc-protected 2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH) is commercially available from various suppliers, which facilitates its direct use in standard Fmoc-based SPPS protocols without the need for prior synthesis and protection.[4]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the incorporation of "this compound" or its free acid form into a variety of peptide sequences, the following table presents typical parameters and expected outcomes based on the synthesis of peptides containing other sterically hindered α,α-disubstituted amino acids. These values should be considered as a baseline for optimization.

| Parameter | Standard Amino Acid | Fmoc-Aic-OH (Expected/Recommended) | Notes |

| Coupling Time | 30-60 min | 2-4 hours or double coupling | Monitor coupling completion with a colorimetric test (e.g., Kaiser test). Incomplete coupling will appear as blue beads. |

| Equivalents of Amino Acid | 3-5 eq | 3-5 eq | Increasing the equivalents may not be as effective as optimizing the coupling reagent and reaction time. |

| Coupling Reagent | HBTU/DIC | HATU/PyAOP/HCTU | Use of stronger activating reagents is highly recommended to overcome steric hindrance.[3] |

| Expected Single Coupling Yield | >99% | 95-99% | Yields can be lower due to incomplete coupling. Double coupling can significantly improve the overall yield. |

| Fmoc-Deprotection Time | 10-20 min | 20-30 min | The steric bulk may slightly impede the access of piperidine to the Fmoc group. |

| Final Peptide Purity (Crude) | Variable | Variable | Purity is highly dependent on the sequence and the success of each coupling step. Deletion sequences lacking the Aic residue are a common impurity if coupling is inefficient. |

Experimental Protocols

This section provides a generalized protocol for the manual solid-phase synthesis of a peptide containing Fmoc-Aic-OH using the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-Aic-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (or HATU/PyAOP)

-

1-Hydroxybenzotriazole (HOBt) (if using HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Dithiothreitol (DDT) (if the sequence contains Trp)

-

Diethyl ether (cold)

Protocol for Incorporation of Fmoc-Aic-OH

This protocol assumes the synthesis is proceeding after the coupling of the previous amino acid and the subsequent washing steps.

1. Fmoc-Deprotection

-

To the peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., chloranil test) to confirm the presence of a free secondary amine.

2. Coupling of Fmoc-Aic-OH

-

In a separate vial, dissolve Fmoc-Aic-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Take a small sample of the resin beads and perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, proceed with a second coupling.

-

Optional (Double Coupling): Drain the reaction mixture, wash the resin with DMF (3 times), and repeat steps 2.1-2.4 with a freshly prepared solution of activated Fmoc-Aic-OH.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

3. Capping (Optional but Recommended)

-

To permanently block any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 15 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

4. Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5). If the peptide contains Trp, add 2.5% DDT.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: General workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Workflow for Incorporating Sterically Hindered Amino Acids

Caption: Decision workflow for coupling sterically hindered amino acids like Fmoc-Aic-OH.

Structure of Fmoc-2-aminoindane-2-carboxylic acid

Caption: Chemical structure of Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH).

References

- 1. Design, Synthesis and Late-Stage Modification of Indane-Based Peptides via [2+2+2] Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Your Inquiry on Fmoc-2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | Chemical-Suppliers [chemical-suppliers.eu]

Chiral separation of "Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate" enantiomers

An Application Note on the Chiral Separation of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of this compound, a cyclic amino acid ester of significant interest in pharmaceutical and chemical research. Due to the stereospecific nature of biological systems, the ability to isolate and quantify individual enantiomers is critical for drug development and chiral synthesis.

Introduction

The chiral separation of amino acid esters is a well-established practice in analytical chromatography. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is recognized as one of the most effective techniques for resolving enantiomers.[1] Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly successful in separating a wide range of amino acid derivatives. This note details two primary HPLC methods for the chiral resolution of this compound.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-derived CSPs, such as those based on amylose or cellulose phenylcarbamates, are highly effective for the separation of amino acid esters.[1] Chiralpak® IA, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has demonstrated excellent performance in resolving α-amino acid esters.[1]

-

Column: Chiralpak® IA (or a similar amylose-based CSP)

-

Mobile Phase: A mixture of n-Hexane and a polar modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 (v/v) n-Hexane:Isopropanol. The ratio can be optimized to improve resolution and retention times.

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C (ambient)

-

Detection: UV at 254 nm or 220 nm.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 5-10 µL

The following table summarizes the expected chromatographic parameters based on separations of similar amino acid esters on polysaccharide-based CSPs. Actual values may vary and require optimization.

| Parameter | Expected Value |

| Retention Time (k'1) | 2.0 - 5.0 |

| Retention Time (k'2) | 2.5 - 6.0 |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 1.5 |

Method 2: Reversed-Phase or Polar Organic Mode HPLC with a Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T (Teicoplanin), are versatile and can be used in reversed-phase, polar organic, or normal-phase modes. They are particularly effective for the separation of underivatized amino acids and their esters.[2][3]

-

Column: CHIROBIOTIC® T

-

Mobile Phase:

-

Reversed-Phase: A mixture of Methanol or Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 4.5). A typical starting gradient could be from 20% to 80% organic modifier over 20 minutes.

-

Polar Organic Mode: A mixture of Methanol or Acetonitrile with a small amount of acid and base (e.g., 0.1% Acetic Acid and 0.1% Triethylamine).

-

-

Flow Rate: 0.5 - 1.0 mL/min

-

Temperature: 25 °C (ambient)

-

Detection: UV at 254 nm or 220 nm. For LC-MS compatibility, use volatile mobile phase additives like ammonium formate or acetate.

-

Sample Preparation: Dissolve the racemic compound in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection Volume: 5-10 µL

The following table summarizes the expected chromatographic parameters for a separation on a macrocyclic glycopeptide-based CSP.

| Parameter | Expected Value |

| Retention Time (k'1) | 3.0 - 8.0 |

| Retention Time (k'2) | 4.0 - 10.0 |

| Separation Factor (α) | > 1.1 |

| Resolution (Rs) | > 1.5 |

Visualizations

Caption: Experimental workflow for chiral separation.

Caption: Decision tree for method development.

References

Application Notes and Protocols for Protecting Group Strategies of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a valuable building block in medicinal chemistry and drug development due to its constrained cyclic scaffold. The presence of a primary amino group necessitates the use of protecting group strategies during multi-step syntheses to ensure selective reactions at other functional sites. This document provides detailed application notes and experimental protocols for the protection of the amino group of this compound using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection. This guide offers a comparative overview of these strategies to aid researchers in selecting the most suitable approach for their specific synthetic needs.

Protecting Group Strategies Overview

The selection of an appropriate protecting group is paramount for the successful synthesis of complex molecules. The stability of the protecting group under different reaction conditions and the ease of its selective removal are key considerations. For the amino group of this compound, Boc, Cbz, and Fmoc represent the most widely employed protecting groups, each with its distinct advantages and specific deprotection methods.

| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |